molecular formula C6H13FN2 B12278148 (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine

(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine

Cat. No.: B12278148
M. Wt: 132.18 g/mol
InChI Key: LVAGTGPFYGEOMO-GOHHTPAQSA-N
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Description

(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is an organic compound with a unique stereochemistry. It is a cyclohexane derivative where fluorine and amine groups are attached to the cyclohexane ring. The specific stereochemistry (1R,3S,5s) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine typically involves multiple steps, starting from commercially available cyclohexane derivatives. One common method involves the selective fluorination of cyclohexane followed by the introduction of amine groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while nucleophilic substitution can produce various substituted cyclohexane amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated amines with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its amine groups can be modified to create new drug candidates with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is unique due to the presence of both fluorine and amine groups on the cyclohexane ring. This combination of functional groups and specific stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(1S,3R)-5-fluorocyclohexane-1,3-diamine

InChI

InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2/t4?,5-,6+

InChI Key

LVAGTGPFYGEOMO-GOHHTPAQSA-N

Isomeric SMILES

C1[C@H](CC(C[C@H]1N)F)N

Canonical SMILES

C1C(CC(CC1N)F)N

Origin of Product

United States

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